molecular formula C5H10ClF2NO2 B6212660 (2R)-2-amino-5,5-difluoropentanoic acid hydrochloride CAS No. 1881292-29-0

(2R)-2-amino-5,5-difluoropentanoic acid hydrochloride

Cat. No.: B6212660
CAS No.: 1881292-29-0
M. Wt: 189.59 g/mol
InChI Key: AGIGRYUKWSQVGO-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-5,5-difluoropentanoic acid hydrochloride is a synthetic amino acid derivative characterized by the presence of two fluorine atoms on the pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-5,5-difluoropentanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.

    Fluorination: Introduction of fluorine atoms is achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Deprotection: Removal of protecting groups to yield the free amino acid.

    Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-5,5-difluoropentanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino acids with different functional groups replacing the fluorine atoms.

Scientific Research Applications

(2R)-2-amino-5,5-difluoropentanoic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting enzymes or receptors.

    Biochemistry: Studied for its effects on enzyme activity and protein interactions.

    Industrial Applications: Potential use in the development of fluorinated materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-amino-5,5-difluoropentanoic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing electronic and steric properties. The compound may inhibit or activate specific pathways depending on its structure and the target.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-amino-3-fluoropentanoic acid hydrochloride
  • (2R)-2-amino-4,4-difluorobutanoic acid hydrochloride
  • (2R)-2-amino-5-fluoropentanoic acid hydrochloride

Uniqueness

(2R)-2-amino-5,5-difluoropentanoic acid hydrochloride is unique due to the specific positioning of the fluorine atoms, which can significantly alter its chemical and biological properties compared to other fluorinated amino acids. This unique structure may result in distinct reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

1881292-29-0

Molecular Formula

C5H10ClF2NO2

Molecular Weight

189.59 g/mol

IUPAC Name

(2R)-2-amino-5,5-difluoropentanoic acid;hydrochloride

InChI

InChI=1S/C5H9F2NO2.ClH/c6-4(7)2-1-3(8)5(9)10;/h3-4H,1-2,8H2,(H,9,10);1H/t3-;/m1./s1

InChI Key

AGIGRYUKWSQVGO-AENDTGMFSA-N

Isomeric SMILES

C(CC(F)F)[C@H](C(=O)O)N.Cl

Canonical SMILES

C(CC(F)F)C(C(=O)O)N.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.